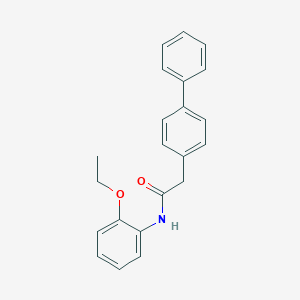![molecular formula C19H19N3O B359876 N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide CAS No. 93669-21-7](/img/structure/B359876.png)
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide is a compound that features an imidazole ring attached to a phenylbenzamide structure. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Vorbereitungsmethoden
The synthesis of N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide typically involves the reaction of imidazole with a suitable benzamide derivative. One common method involves the use of N-(3-aminopropyl)-imidazole, which is reacted with a benzoyl chloride derivative under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts or bases. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The imidazole ring can form hydrogen bonds and π-π interactions with nucleic acids, leading to the stabilization of DNA structures . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide can be compared with other imidazole-containing compounds such as:
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and ability to form complexes with metal ions.
1-(3-Aminopropyl)imidazole: Used in the synthesis of pH-sensitive polymers and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which allows for versatile interactions with biological and chemical systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
93669-21-7 |
|---|---|
Molekularformel |
C19H19N3O |
Molekulargewicht |
305.4g/mol |
IUPAC-Name |
N-(3-imidazol-1-ylpropyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H19N3O/c23-19(21-11-4-13-22-14-12-20-15-22)18-9-7-17(8-10-18)16-5-2-1-3-6-16/h1-3,5-10,12,14-15H,4,11,13H2,(H,21,23) |
InChI-Schlüssel |
LHNYQACUGOEBBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Löslichkeit |
45.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B359878.png)





![4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one](/img/structure/B359938.png)

![4-[3-(4,5-dihydro-1H-pyrrolo[2,3-c]pyrazol-6-yl)-2,4-dimethylphenyl]sulfonylmorpholine](/img/structure/B359955.png)

![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B359966.png)

![[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol](/img/structure/B359970.png)
![N-methyl-5-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]-1H-imidazole-4-carboxamide](/img/structure/B359975.png)
